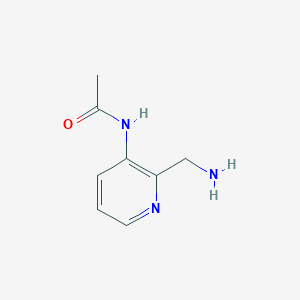

N-(2-(Aminomethyl)pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-[2-(aminomethyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C8H11N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,5,9H2,1H3,(H,11,12) |

InChI Key |

XDMXVESVLOSDLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminomethyl Pyridin 3 Yl Acetamide and Its Derivatives

Direct Synthesis Routes

The final step in forming N-(2-(Aminomethyl)pyridin-3-yl)acetamide involves creating an amide bond. This can be achieved through several direct methods, primarily centered on the precursor 2-(Aminomethyl)pyridin-3-amine (B121225).

Acylation Reactions of 2-(Aminomethyl)pyridin-3-amine

The most direct pathway to this compound is the acylation of 2-(Aminomethyl)pyridin-3-amine. This reaction involves treating the diamine precursor with an acetylating agent. Common reagents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically performed in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct formed when using acetyl chloride. nih.gov

This method's primary challenge lies in achieving regioselectivity, as the precursor contains two primary amine groups with different reactivities: an aromatic amine at the C3 position and an aliphatic amine on the methyl group at the C2 position.

Coupling Reactions and Amide Bond Formation

Modern organic synthesis offers a variety of coupling reagents that facilitate amide bond formation between a carboxylic acid and an amine under mild conditions. luxembourg-bio.com In this context, acetic acid can be coupled directly with 2-(Aminomethyl)pyridin-3-amine using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). hepatochem.comrsc.org These reactions often include additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. luxembourg-bio.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. hepatochem.com Similar to direct acylation, the regioselectivity of the coupling reaction on the diamine precursor is a critical consideration.

Table 1: Comparison of Direct Acylation and Coupling Methods

| Method | Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Acylation | Acetyl chloride or Acetic anhydride; Base (e.g., pyridine) | Inert solvent (e.g., DCM, THF), 0°C to room temperature | High reactivity, readily available reagents | Regioselectivity control required |

| Amide Coupling | Acetic acid, Coupling agent (e.g., EDCI, DCC), Additive (e.g., HOBt) | Inert solvent (e.g., DMF, DCM), room temperature | Mild conditions, high yields | Regioselectivity, cost of reagents |

Chemo- and Regioselective Synthetic Strategies

The synthesis of this compound specifically requires acylation of the aromatic amine at the C3 position. However, the aliphatic aminomethyl group at C2 is generally more nucleophilic and thus more reactive towards acylating agents. This difference in reactivity necessitates a chemo- and regioselective strategy, often involving the use of protecting groups. organic-chemistry.orgwikipedia.orglibretexts.org

A plausible synthetic strategy would involve:

Selective Protection: The more reactive aminomethyl group is selectively protected. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyl, which can be introduced under specific conditions that leave the less reactive aromatic amine untouched. chemistrytalk.org

Acylation: The partially protected intermediate, with its free aromatic amino group, is then subjected to acylation using acetyl chloride or acetic anhydride.

Deprotection: The final step involves the removal of the protecting group to yield the desired this compound. The conditions for deprotection are chosen based on the specific protecting group used (e.g., acidic conditions for Boc group removal). wikipedia.org

This strategic use of protecting groups allows for the precise and controlled synthesis of the target isomer. organic-chemistry.org

Precursor and Intermediate Chemistry

Synthesis of Key Aminomethylpyridine Intermediates

The crucial precursor for the final acylation step is 2-(Aminomethyl)pyridin-3-amine. The synthesis of this intermediate can be approached from several starting materials. A common strategy involves the reduction of a nitrile or a nitro group.

One potential pathway begins with 3-amino-2-cyanopyridine. This compound can be synthesized through multicomponent reactions, for instance, by condensing a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgtandfonline.comresearchgate.netscielo.br The nitrile group of 3-amino-2-cyanopyridine can then be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield 2-(Aminomethyl)pyridin-3-amine.

Another route starts from a 2-methyl-3-nitropyridine (B124571) derivative. researchgate.net The synthesis of this intermediate often begins with the nitration of a corresponding picoline. ntnu.noorgsyn.org Subsequent reduction of the nitro group to an amine and potential functionalization of the methyl group or vice-versa would lead to the desired diamine. The reduction of the nitro group is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with metals in acidic media (e.g., Sn/HCl). google.com

Table 2: Synthetic Routes to 2-(Aminomethyl)pyridin-3-amine

| Starting Material | Key Transformation(s) | Reagents |

|---|---|---|

| 3-Amino-2-cyanopyridine | Reduction of nitrile | LiAlH₄ or H₂/Catalyst (e.g., Raney Nickel) |

| 2-Methyl-3-nitropyridine | Reduction of nitro group | H₂/Pd/C, Sn/HCl, or Fe/NH₄Cl |

Functionalization of the Pyridine Ring System

The synthesis of the required precursors often involves the regioselective functionalization of the pyridine ring. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. However, functionalization can be achieved through various methods. digitellinc.com

Nitration: Direct nitration of pyridine is difficult, but pyridine N-oxides can be nitrated more readily, typically at the 4-position. Subsequent removal of the N-oxide yields the nitropyridine. ntnu.noorgsyn.org

Amination: Amino groups can be introduced onto the pyridine ring through nucleophilic substitution of a leaving group (like a halide) or via reactions like the Chichibabin reaction. The amination of pyridine N-oxides is also a viable method for producing aminopyridines with high regioselectivity. nih.govscispace.com

Cyanation: Cyano groups can be introduced by nucleophilic substitution of a halogen atom using cyanide salts.

These fundamental transformations are essential for creating the polysubstituted pyridine cores required for the synthesis of this compound and its derivatives.

Preparation of Acetamide (B32628) Building Blocks

The synthesis of the target compound and its derivatives relies on the availability of suitable pyridine and acetamide precursors. A common strategy involves the condensation of an appropriately substituted aminopyridine with an activated acetic acid derivative. For instance, the synthesis of related N-pyridin-3-yl substituted [phenylsulphonamido] acetamides has been achieved by condensing 3-aminopyridine (B143674) with various phenylsulphonamido alkanoic acid chlorides. blazingprojects.com This general approach, involving the reaction of an amine with an acid chloride, is a fundamental method for forming the acetamide linkage.

Another route involves starting with functionalized pyridine building blocks. For example, 6-chloronicotinic acid can be converted into a variety of 2-chloro-5-substituted pyridines. researchgate.net The carboxylic acid can be reduced to an alcohol, which can then be converted to chloromethyl or bromomethyl derivatives. researchgate.net These halogenated building blocks are versatile intermediates for introducing the aminomethyl side chain required for the target structure.

The synthesis of acetamide derivatives can also be approached by coupling an amine with a suitable acid, as demonstrated in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide. researchgate.net The general procedure for forming the N-pyridinyl acetamide moiety often involves reacting a substituted aminopyridine with a suitable acyl chloride or carboxylic acid under appropriate coupling conditions. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and diversity of pyridine derivative synthesis. These methods are crucial for constructing the core heterocyclic structure of this compound.

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com This technique is particularly effective for the synthesis of heterocyclic compounds like pyridines. The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration, can be performed in a single, microwave-assisted step. organic-chemistry.orgresearchgate.net This one-pot procedure, conducted at elevated temperatures (e.g., 170°C), can produce tri- or tetrasubstituted pyridines with complete regioselectivity in as little as 10-20 minutes. organic-chemistry.org

Multi-component reactions for pyridine synthesis also benefit significantly from microwave irradiation. A one-pot, four-component reaction of a suitable aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation can produce highly substituted pyridines in excellent yields (82%–94%) within minutes. nih.govacs.org The advantages include pure products, short reaction times, and reduced environmental impact due to the potential for solvent-free conditions. jocpr.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Three-component synthesis of pyridine-3-carbonitrile (B1148548) derivatives | Reflux for 10-16 hours | 130°C for 30 minutes | jocpr.com |

| Bohlmann-Rahtz pyridine synthesis | Two-step process, high temperature, extended time | One-pot reaction, 170°C, 10-20 minutes | organic-chemistry.orgresearchgate.net |

| Four-component synthesis of novel pyridines | N/A | 2-7 minutes, yields 82-94% | nih.govacs.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. An efficient method for synthesizing multi-substituted pyridines utilizes a cationic palladium(II) catalyst. nih.gov This process involves the C–H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their subsequent reaction with alkenes. nih.gov The use of Pd(OAc)₂ with a sterically hindered pyridine ligand allows for the synthesis of various multi-substituted pyridines with complete regioselectivity. nih.govacs.org This method is particularly useful for creating 4-aryl-substituted pyridines, which are challenging to synthesize using other catalytic systems. nih.govresearchgate.net

Another palladium-catalyzed approach involves the direct C-H arylation of pyridine N-oxides with halopyridines. acs.org This method provides a convenient route to substituted bipyridines, which can be precursors to more complex pyridine derivatives. The reaction demonstrates that pyridine N-oxides with electron-withdrawing substituents are generally more reactive. acs.org These catalytic strategies offer versatile and powerful tools for constructing the specific substitution patterns required for derivatives of this compound.

Table 2: Examples of Palladium-Catalyzed Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Sterically hindered pyridine ligand / AgTFA | α,β-Unsaturated oxime ether, alkene | Multi-substituted pyridine | C-H activation, aza-6π-electrocyclization, complete regioselectivity | nih.govacs.org |

| Palladium catalyst | Pyridine N-oxide, halopyridine | Substituted bipyridine | Direct C-H arylation, versatile preparation from available materials | acs.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are particularly valuable for generating libraries of structurally diverse molecules, such as pyridine derivatives. The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR, typically involving an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia. taylorfrancis.combaranlab.org

Modern variations of MCRs provide access to highly functionalized pyridines. For example, a one-pot, four-component reaction can be used to synthesize novel pyridine derivatives in high yields. nih.govacs.org Another approach is a one-pot sequential MCR involving aromatic aldehydes, ketones, malononitrile, and ammonium acetate, which offers an environmentally friendly route to biologically active pyridine derivatives. researchgate.net These reactions are prized for their atom economy, reduction of waste, and operational simplicity, making them ideal for the rapid generation of diverse derivatives of the target compound. researchgate.netchristuniversity.in

Derivatization and Structural Modifications

Once the core structure is assembled, functional group interconversions (FGIs) are employed to install the desired functionalities or to modify the final compound. For the pyridine moiety, a wide range of transformations is possible. For example, starting from 6-chloronicotinic acid, the chloro group can be retained or substituted, while the carboxylic acid at the 3-position can be converted into an aldehyde, alcohol, or various halomethyl groups (-CH₂Cl, -CH₂Br, -CH₂I). researchgate.net These halomethyl groups are excellent electrophiles for introducing the aminomethyl side chain via nucleophilic substitution with an appropriate nitrogen source.

On the acetamide moiety, the amide bond itself is generally stable but can be hydrolyzed under acidic or basic conditions to revert to the constituent amine and carboxylic acid if required. The primary amine of the aminomethyl group can be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a wide array of derivatives. Similarly, if the acetamide portion is derived from a precursor with other functional groups, these can be manipulated. For instance, a nitrile group can be reduced to an aminomethyl group. acs.org These FGI strategies provide the flexibility needed to synthesize a broad library of this compound derivatives for further investigation.

Introduction of Diverse Substituents

The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of substituents. This allows for the systematic modification of the compound's physicochemical properties, which can be crucial for various research applications. The primary points for diversification are the amino group of the aminomethyl moiety and the acetamide nitrogen.

Methodologies for introducing substituents typically involve standard acylation or alkylation reactions. For instance, the primary amine of the aminomethyl group can be acylated using various acyl chlorides or anhydrides to introduce a range of functional groups. Similarly, the acetamide nitrogen can be functionalized, though this is less common.

A key strategy for creating a library of diverse derivatives involves the synthesis of a common intermediate, such as a protected aminomethylpyridine carboxylic acid, which can then be reacted with a variety of amines to introduce diversity at the acetamide position. A general approach involves the use of coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) to facilitate the amidation of a pyridine carboxylic acid intermediate. nih.gov This is followed by the deprotection of the aminomethyl group to yield the final substituted products. nih.gov

An alternative route involves first amidating a pyridine carboxylic acid with a desired amine, followed by the selective hydrogenation of a cyano group at the 2-position to yield the aminomethyl group. nih.gov This two-step approach also allows for the introduction of a diverse range of substituents on the acetamide nitrogen. nih.gov

The table below illustrates the types of substituents that can be introduced onto the pyridine-acetamide scaffold based on these synthetic strategies.

| Starting Material | Reagent/Coupling Partner | Resulting Substituent (on Acetamide Nitrogen) | Synthetic Approach |

| 3-(Boc-aminomethyl)-pyridine-X-carboxylic acid | Various Amines (e.g., R-NH2) | Diverse amides (e.g., -NHR) | Amidation followed by deprotection |

| 3-Cyano-pyridine-X-carboxylic acid | Various Amines (e.g., R-NH2) | Diverse amides (e.g., -NHR) | Amidation followed by hydrogenation |

| This compound | Acyl Chlorides (e.g., R-COCl) | Acylated aminomethyl group (e.g., -CH2-NH-COR) | Direct Acylation |

Cyclization Reactions Involving this compound Scaffolds

The this compound scaffold and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. These reactions typically involve the participation of the acetamide moiety and a suitably positioned functional group on the pyridine ring or the acetamide substituent.

One prominent example of such cyclization is observed in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. Although not the exact target molecule, the cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides provides a clear model for the reactivity of the acetamide group in a fused pyridine system. researchgate.net In these reactions, the active methylene (B1212753) group of the cyanoacetamide moiety can react with various electrophiles, leading to the formation of new rings. researchgate.net For instance, the reaction of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides with 2-(arylmethylidene)malononitriles can lead to the formation of complex heterocyclic products, although these reactions can sometimes be nonselective. researchgate.net

Furthermore, intramolecular cyclization of related structures, such as ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate, can afford fused polycyclic systems like 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile. researchgate.net This demonstrates the potential of the acetamide nitrogen and the adjacent active methylene group to participate in ring-forming reactions.

The functionalization of the amino group in 3-aminothieno[2,3-b]pyridines through N-acylation is a key step in preparing precursors for these cyclization reactions, highlighting the importance of the acetamide linkage in constructing polyazaheterocyclic systems. researchgate.net The reaction of 3-aminothieno[2,3-b]pyridin-2-carboxamides with acetone (B3395972) in the presence of an acid catalyst is another example of cyclization, leading to the formation of 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. researchgate.net

The table below summarizes representative cyclization reactions involving scaffolds related to this compound.

| Starting Scaffold | Reagent/Condition | Product Type | Key Transformation |

| N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides | 2-(Arylmethylidene)malononitriles | Mixtures of heterocyclic products | Intermolecular condensation and cyclization |

| Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate | - | Thieno[2,3-b : 4,5-b′]dipyridine | Intramolecular cyclization |

| 3-Aminothieno[2,3-b]pyridin-2-carboxamides | Acetone, TsOH | Dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones | Condensation and cyclization |

These examples underscore the synthetic utility of the N-(pyridin-3-yl)acetamide framework in constructing diverse and complex heterocyclic structures.

Chemical Reactivity and Reaction Mechanisms

General Reactivity Profiles of the Amide and Amine Functionalities

The primary amine (-NH2) and the amide (-NHC(O)CH3) groups attached to the pyridine (B92270) core possess fundamentally different chemical properties. The primary amine is characterized by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics. msu.edu In contrast, the amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group. msu.edumasterorganicchemistry.com

This delocalization has two significant consequences:

Basicity: The amine group is basic and readily protonated, whereas the amide is significantly less basic, often considered neutral under typical conditions. msu.edumasterorganicchemistry.com The delocalization of the nitrogen's lone pair in the amide makes it less available for protonation. msu.edu

Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions with electrophiles. The amide nitrogen, however, is a very poor nucleophile due to the reduced electron density caused by resonance. msu.edu

The N-H bonds of the amide are also more acidic than those of the amine, a result of the stabilization of the conjugate base through resonance with the carbonyl group. masterorganicchemistry.com

| Functional Group | Key Characteristic | Reactivity Profile | Governing Factor |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Basic & Nucleophilic | Reacts readily with acids and electrophiles. | Localized lone pair on the nitrogen atom. msu.edu |

| Amide (-NHCOCH₃) | Neutral & Poorly Nucleophilic | Generally unreactive as a nucleophile; N-H protons are weakly acidic. | Delocalization of the nitrogen lone pair into the carbonyl group. msu.edumasterorganicchemistry.com |

Pyridine Nitrogen Reactivity

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic π-system. wikipedia.orgstackexchange.com This makes the pyridine nitrogen a site of basicity and nucleophilicity, with properties similar to a tertiary amine. wikipedia.org

The lone pair on the pyridine nitrogen allows it to act as a nucleophile and a base. It readily reacts with electrophiles such as protons, Lewis acids, and alkyl halides. wikipedia.org

Protonation: In the presence of acid, the nitrogen is protonated to form a pyridinium (B92312) cation. This reaction significantly alters the electronic properties of the ring, making it much more electron-deficient. wikipedia.orgstackexchange.com

Alkylation and Acylation: The nitrogen can attack alkyl halides or acyl halides in SN2-type reactions to form N-alkyl or N-acyl pyridinium salts. wikipedia.orgquimicaorganica.org This quaternization of the nitrogen introduces a positive charge, which enhances the ring's reactivity towards nucleophiles but further deactivates it towards electrophiles. wikipedia.org

N-Oxide Formation: Reaction with peracids can oxidize the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org

The reactivity of the pyridine nitrogen is influenced by the substituents on the ring. rsc.org Both the aminomethyl and acetamido groups can electronically affect the basicity and nucleophilicity of the ring nitrogen.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgstackexchange.comuoanbar.edu.iq This reduced reactivity is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which decreases the electron density of the ring. stackexchange.comuoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, forming a pyridinium ion. stackexchange.comlibretexts.org The positive charge on the nitrogen further deactivates the ring to a level comparable to that of nitrobenzene. wikipedia.orguoanbar.edu.iq

When EAS does occur, substitution is strongly directed to the 3-position (meta-position relative to the nitrogen). libretexts.orgpearson.comquora.com Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. stackexchange.comlibretexts.org In contrast, attack at the 3-position allows the positive charge to be delocalized across the carbon atoms without involving the nitrogen, resulting in a more stable intermediate. stackexchange.comquora.com

In N-(2-(Aminomethyl)pyridin-3-yl)acetamide, the directing effects of the existing substituents must be considered. The 3-acetamido group is a deactivating but ortho-, para-directing group. The 2-aminomethyl group is an activating group. However, the powerful deactivating effect of the pyridine nitrogen (especially when protonated) is the dominant factor, generally making further electrophilic substitution difficult.

Reactions of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a primary aliphatic amine, and its reactivity is a key feature of the molecule. It serves as a strong nucleophile and a base.

As a primary amine, the aminomethyl group readily undergoes nucleophilic attack on electrophilic carbon centers.

Alkylation: It can react with alkyl halides to form secondary and tertiary amines, or even a quaternary ammonium (B1175870) salt through polyalkylation. msu.edu The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the alkyl halide, displacing the halide ion. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of a new, more complex amide. masterorganicchemistry.com This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com

These reactions provide a straightforward method for extending the molecular structure from the aminomethyl position.

The primary amine of the aminomethyl group can participate in condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). msu.eduuni-mainz.de The mechanism involves a two-step process:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. uni-mainz.de

Dehydration: The carbinolamine is unstable and eliminates a molecule of water to form the final C=N double bond of the imine. uni-mainz.de

This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the imine product. uni-mainz.de Such reactions are fundamental in the synthesis of more complex heterocyclic systems. beilstein-journals.org

| Reaction Type | Reagent | Product | Mechanism |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) msu.edu |

| Acylation | Acyl Halide (RCOCl) | Amide | Nucleophilic Acyl Substitution masterorganicchemistry.com |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination uni-mainz.de |

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the acetamide (B32628) linkage, the pyridine ring, and the aminomethyl substituent. Understanding the mechanisms of its key transformations is crucial for predicting its behavior in various chemical environments.

Hydrolysis Pathways of the Acetamide Linkage

The acetamide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond to form 3-amino-2-(aminomethyl)pyridine and acetic acid or its conjugate base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the acetamide is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer steps lead to the formation of a good leaving group (the amine), which is then eliminated to yield a carboxylic acid and the protonated amine. youtube.com Due to the protonation of the resulting amine, this reaction is generally considered irreversible. youtube.com

The general mechanism for acid-catalyzed amide hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of the amine leaving group.

Deprotonation of the carbonyl to yield the carboxylic acid.

Base-Catalyzed Hydrolysis:

In a basic medium, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide group. youtube.com This addition forms a tetrahedral intermediate. The intermediate then collapses, and the amide bond is cleaved, resulting in the formation of a carboxylate and an amine. This process is generally slower than acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than water in acidic conditions, and the leaving group is a stronger base. nih.gov

The general mechanism for base-catalyzed amide hydrolysis involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amine anion.

Proton transfer from the initially formed carboxylic acid to the amine anion.

Subtle differences in the structure of acetamide derivatives can significantly influence their reactivity and the hydrolysis mechanism. nih.govresearchgate.net

Oxidation and Reduction Chemistry

The presence of the pyridine ring and the acetamide group allows for various oxidation and reduction reactions.

Oxidation:

The pyridine nitrogen in this compound can be oxidized to an N-oxide using oxidizing agents such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). nih.gov The reaction involves the electrophilic attack of the oxidant on the nitrogen atom of the pyridine ring. The oxidation of similar 2-(pyridin-2-yl)-N,N-diphenylacetamides has been shown to yield multiple products depending on the oxidant and reaction conditions. nih.gov

Reduction:

The acetamide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are generally resistant to reduction. shaalaa.comucalgary.caaskfilo.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the corresponding amine, in this case, N1-(pyridin-3-ylmethyl)ethane-1,2-diamine.

The general mechanism for the reduction of an amide with LiAlH₄ is:

Nucleophilic attack of hydride on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of an aluminate species to form an iminium ion.

Nucleophilic attack of a second hydride on the iminium carbon.

Table 1: Summary of Key Reactions and Mechanisms

| Reaction Type | Reagents | Key Intermediate | Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Protonated carbonyl | 3-Amino-2-(aminomethyl)pyridine, Acetic acid |

| Base-Catalyzed Hydrolysis | OH⁻, heat | Tetrahedral alkoxide | 3-Amino-2-(aminomethyl)pyridine, Acetate (B1210297) |

| Oxidation | Peracetic acid, m-CPBA | - | Pyridine N-oxide derivative |

| Reduction | LiAlH₄, then H₂O | Iminium ion | N1-(pyridin-3-ylmethyl)ethane-1,2-diamine |

Intramolecular Cyclization Mechanisms

The structure of this compound, with a nucleophilic aminomethyl group and an electrophilic acetamide group on an adjacent pyridine position, presents the potential for intramolecular cyclization to form fused heterocyclic systems, such as imidazo[1,5-a]pyridines.

A plausible mechanistic pathway could involve:

Activation of the acetamide carbonyl group, potentially through coordination to a metal catalyst or protonation.

Intramolecular nucleophilic attack by the primary amine of the aminomethyl group on the activated carbonyl carbon.

Formation of a cyclic tetrahedral intermediate.

Dehydration of the intermediate to form the imidazo[1,5-a]pyridine (B1214698) ring system.

The synthesis of related imidazo[1,2-a]pyridines can be achieved from α-bromoketones and 2-aminopyridine, proceeding through a one-pot tandem cyclization/bromination. rsc.org

Kinetic and Thermodynamic Considerations in Reactions

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetics:

The hydrolysis of amides is typically a slow process that requires heating. masterorganicchemistry.com The rate of hydrolysis is dependent on the pH of the solution. psu.edu Studies on the hydrolysis of related pyridinecarboxamides have shown that the reaction follows first-order kinetics with respect to the amide concentration. researchgate.net The activation energies for the hydrolysis of 2-, 3-, and 4-pyridinecarboxamide have been determined, providing an indication of the energy barrier for the reaction. researchgate.net For instance, the activation energy for the hydrolysis of 3-pyridinecarboxamide is reported to be 70.4 ± 2.1 kJ·mol⁻¹. researchgate.net It is expected that this compound would exhibit similar kinetic behavior.

Thermodynamics:

Thermodynamic parameters for the formation of a copper(II) complex with a related ligand, 2-(2-acetamido-phenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have been determined using thermal analysis. nih.gov These parameters, including activation energy (ΔE), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), provide insight into the spontaneity and energy changes associated with the reaction.

Table 2: Thermodynamic Parameters for the Formation of a Cu(II) Complex with a Related Ligand

| Parameter | Value |

|---|---|

| Activation Energy (ΔE) | 127.204 kJ/mol |

| Enthalpy of Activation (ΔH*) | -82.009 kJ/mol |

| Entropy of Activation (ΔS*) | -0.238 kJ/mol·K |

| Gibbs Free Energy of Activation (ΔG*) | -0.138 kJ/mol |

Data from a study on 2-(2-acetamido-phenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. nih.gov

These values suggest that the complex formation is thermodynamically favorable. Similar thermodynamic principles would apply to reactions involving this compound, where the stability of the products relative to the reactants will determine the position of the chemical equilibrium.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of N-(2-(Aminomethyl)pyridin-3-yl)acetamide

The coordination behavior of this compound is dictated by its potential donor atoms and the chelate rings that can be formed upon complexation.

This compound typically acts as a bidentate or tridentate ligand. The denticity is influenced by the nature of the metal ion, the reaction conditions, and the solvent used.

Bidentate (N,N) Chelation: The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. This mode is observed in complexes with various transition metals. For instance, 2-aminomethylpyridine, a closely related ligand, coordinates in a bidentate fashion researchgate.net.

Tridentate (N,N,O) Chelation: The acetamide (B32628) group introduces a potential oxygen donor atom. Depending on the steric and electronic requirements of the metal center, the amide oxygen can also coordinate, leading to a tridentate chelation. This would result in the formation of two fused chelate rings, enhancing the stability of the complex. Theoretical studies on similar pyridine amide derivatives have shown the involvement of the amide oxygen in coordination mdpi.com. Combined experimental and theoretical studies on the related ligand 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide have shown it to be a tridentate ligand nih.gov.

The flexibility in its coordination modes allows this compound to form complexes with varied geometries, including octahedral, square planar, and tetrahedral arrangements.

The primary donor sites of this compound are the nitrogen atoms of the pyridine ring and the aminomethyl group. Nitrogen donors are generally preferred by a wide range of transition metal ions. Pyridinylidene-amides are recognized as strong, formally neutral N-donors nih.gov.

The oxygen atom of the acetamide group is a harder donor site compared to the nitrogen atoms. Its participation in coordination is often observed with harder metal ions or when the formation of a stable chelate ring is sterically favorable. In many pyridine or pyrazine amide complexes, the amide oxygen is observed to bind to the metal center, particularly in chelate formation with a neighboring nitrogen function mdpi.com.

Synthesis and Characterization of Metal Complexes

Complexes of this compound with various metal ions can be synthesized through straightforward reactions and characterized using a range of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol or ethanol. The resulting complexes can be isolated as crystalline solids.

General Synthetic Approach: A solution of this compound in an appropriate solvent is added to a solution of the metal salt (e.g., chloride, nitrate, or sulfate) in the same or a different solvent. The reaction mixture is often stirred at room temperature or refluxed to ensure complete complexation. The solid complex that precipitates out is then filtered, washed, and dried.

Characterization of Complexes: The synthesized complexes are typically characterized by:

Elemental Analysis: To determine the stoichiometry of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N of the pyridine ring, N-H of the amino group, and C=O of the amide group) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

| Metal Ion | Typical Geometry | Relevant Research on Similar Ligands |

| Copper(II) | Distorted Octahedral, Square Pyramidal | Studies on copper(II) complexes with pyridine or pyrazine amides often show axially elongated octahedral or square pyramidal geometries mdpi.com. |

| Cobalt(II) | Octahedral, Tetrahedral | Cobalt(II) complexes with pyridine-based ligands can exhibit either tetrahedral or tetragonally distorted octahedral geometries nih.gov. |

| Nickel(II) | Octahedral, Square Planar | Nickel(II) complexes with pyridine-containing macrocycles can adopt five-coordinate or square-planar geometries depending on the coordination of pendant arms. |

| Chromium(III) | Octahedral | Chromium(III) complexes with ligands containing pyridine and amino groups typically exhibit six-coordinated octahedral geometry jocpr.comchemmethod.com. |

| Zinc(II) | Tetrahedral, Octahedral | Zinc(II) coordination polymers with ditopic imidazo[1,5-a]pyridine (B1214698) derivatives show tetrahedral or trigonal bipyramidal coordination environments nih.gov. |

| Cadmium(II) | Octahedral | Cadmium(II) complexes with pyridine-2,6-dimethanol show octahedral coordination nih.gov. |

| Mercury(II) | Distorted Square Pyramidal | A mercury(II) complex with 2-(aminomethyl)pyridine resulted in a five-coordinated, distorted square-based pyramidal geometry scispace.com. |

This compound and its derivatives have been studied for their ability to form complexes with peroxovanadium(V). The interaction of 3-aminomethyl-pyridine derivatives with peroxovanadium(V) in solution has been investigated using multinuclear NMR spectroscopy (¹H, ¹³C, and ⁵¹V) and theoretical calculations figshare.com.

These studies reveal the formation of six-coordinate peroxovanadium species of the type [OV(O₂)₂L]⁻, where L is the this compound ligand. The relative reactivity of a series of 3-aminomethyl-pyridine derivative ligands was determined, with N-(pyridin-3-ylmethyl)acetamide showing significant reactivity figshare.com. Density functional theory (DFT) calculations have indicated that solvation effects play a crucial role in these reactions figshare.com. Vanadium complexes, in general, can adopt various geometries such as tetrahedral, pentagonal-bipyramidal, and octahedral mdpi.com.

The stoichiometry and stability of the metal complexes of this compound in solution are typically determined using potentiometric titrations. This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base at a constant temperature and ionic strength.

The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Potentiometric studies on complexes of 2-aminopyridine have confirmed this stability order .

Below is a table summarizing the types of data typically obtained from such studies for analogous systems.

| Ligand System | Metal Ions Studied | Method | Key Findings |

| 2-Aminopyridine | Co(II), Ni(II), Cu(II), Zn(II) | Potentiometry | Formation of MHL, ML, ML₂, ML₃ complexes. Stability follows Irving-Williams series . |

| 2-(Aminomethyl)benzimidazole | Cd(II) | Potentiometry | Determination of stability constants for binary and ternary complexes scispace.com. |

| p-Aminobenzoic Acid | Mg(II), Ni(II), Co(II) | Potentiometry | Determination of stability constants for 1:1, 1:2, 1:5, and 2:3 metal-ligand ratios hakon-art.com. |

Structural Elucidation of Metal Complexes

The three-dimensional arrangement of atoms in a metal complex, including the coordination geometry and the spatial disposition of the ligands, is fundamental to its physical and chemical properties. For complexes of this compound, structural elucidation is typically achieved through single-crystal X-ray diffraction, supplemented by spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as computational modeling.

The coordination geometry of metal complexes formed with this compound is primarily dictated by the coordination number of the central metal ion and the electronic configuration of the metal. Pyridine-based ligands are versatile and can accommodate a variety of coordination numbers, leading to several possible geometries. wikipedia.org

Octahedral Geometry: This is a common coordination geometry for transition metal complexes with a coordination number of six. In the case of this compound, two or three ligand molecules can coordinate to a single metal center to achieve an octahedral arrangement. Alternatively, a single ligand molecule can act as a bidentate or tridentate ligand, with the remaining coordination sites occupied by other ligands such as water, halides, or pseudohalides. For instance, in related aminopyridine complexes, octahedral geometries are frequently observed for metals like Ni(II) and Co(II). acs.org

Square Planar Geometry: This geometry is characteristic of metal ions with a d⁸ electron configuration, such as Pd(II), Pt(II), and Au(III). wikipedia.org Complexes of this compound with these metals are expected to adopt a square planar geometry. The ligand would likely act as a bidentate N,N'-donor, occupying two adjacent coordination sites.

Tetrahedral Geometry: Metal ions with a d¹⁰ configuration, such as Zn(II) and Cd(II), or those that favor high-spin d⁷ configurations like Co(II), can form tetrahedral complexes. wikipedia.org In such cases, two molecules of this compound could coordinate to the metal center in a monodentate fashion through the pyridine nitrogen, or one molecule could act as a bidentate ligand with other monodentate ligands completing the coordination sphere.

The following table illustrates the expected coordination geometries for metal complexes of this compound based on common coordination preferences of different metal ions.

| Metal Ion | Typical Coordination Number | Expected Geometry |

| Cr(III) | 6 | Octahedral |

| Mn(II) | 4, 6 | Tetrahedral or Octahedral |

| Fe(II)/Fe(III) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral or Octahedral |

| Ni(II) | 4, 6 | Square Planar or Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

Note: This table is illustrative and the actual coordination geometry can be influenced by various factors including the presence of other ligands, counter-ions, and crystallization conditions.

The steric and electronic properties of the this compound ligand play a significant role in determining the final structure of its metal complexes.

Steric Influence: The aminomethyl and acetamide groups introduce steric bulk around the pyridine ring. This steric hindrance can influence the number of ligands that can coordinate to a metal center and can affect the bond angles within the coordination sphere, potentially leading to distorted geometries. For example, bulky substituents on related pyridine ligands have been shown to significantly alter the molecular architecture and coordination sphere of the resulting complexes. rsc.org

Electronic Influence: The electronic nature of the substituents on the pyridine ring can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. The acetamide group, depending on its orientation, can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects. These electronic effects can influence the reactivity and stability of the metal complexes. Studies on substituted pyridine ligands have demonstrated that functionalization with either electron-withdrawing or -donating groups results in significant changes in the physicochemical properties of the coordination compounds. nih.govacs.org Electron-donating groups generally increase the electron density on the pyridine nitrogen, leading to stronger coordination to the metal center. nih.gov

Reactivity and Catalytic Potential of Metal Complexes

Metal complexes derived from pyridine-based ligands are widely investigated for their catalytic activity in a variety of organic transformations. The reactivity of complexes containing this compound is anticipated to be influenced by the nature of the metal center, the coordination environment, and the electronic properties of the ligand.

The aminopyridine scaffold is a common feature in ligands used for base metal catalysis. nsf.gov For instance, iron complexes with amino-pyridine ligands have been utilized as catalysts in atom transfer radical polymerization (ATRP). nsf.gov The electronic properties imparted by substituents on the pyridine ring can regulate the catalytic activity of the corresponding metal complexes. nih.gov

Potential catalytic applications for metal complexes of this compound could include:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are well-known catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The this compound ligand could stabilize the palladium center and facilitate the catalytic cycle.

Oxidation Reactions: Transition metal complexes are often employed as catalysts for oxidation reactions. The specific metal ion and coordination geometry would determine the substrate scope and efficiency of such reactions.

Reduction Reactions: Certain transition metal complexes can catalyze the reduction of various functional groups. For instance, cobalt complexes with pyridine-amino acid derived ligands have shown catalytic activity in the reduction of 4-nitrophenol. researcher.life

The following table provides a hypothetical overview of potential catalytic applications for metal complexes of this compound.

| Metal Complex | Potential Catalytic Application | Reaction Type |

| Palladium(II) | C-C Bond Formation | Suzuki, Heck, Sonogashira Coupling |

| Iron(II)/(III) | Polymerization | Atom Transfer Radical Polymerization (ATRP) |

| Cobalt(II) | Reduction | Reduction of Nitroarenes |

| Manganese(III) | Oxidation | Epoxidation of Alkenes |

| Copper(II) | Oxidation | Oxidation of Alcohols |

Note: This table is speculative and based on the known catalytic activities of similar metal-ligand systems. Experimental verification is required to confirm these potential applications.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of N-(2-(Aminomethyl)pyridin-3-yl)acetamide by providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of the compound. Although specific spectral data for this compound is not publicly available, characteristic chemical shifts can be predicted based on the functional groups present.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the aminomethyl group, and the acetamide (B32628) group. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene (B1212753) protons of the aminomethyl group (-CH₂-) and the methyl protons of the acetamide group (-CH₃) would be expected in the upfield region. The N-H protons from the amine and amide would likely appear as broad signals.

Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the acetamide group would be significantly downfield (δ 160-180 ppm). The methylene carbon and the methyl carbon would appear at higher field strengths.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H4 | ~7.2-7.4 | ~120-125 |

| Pyridine-H5 | ~7.6-7.8 | ~135-140 |

| Pyridine-H6 | ~8.3-8.5 | ~145-150 |

| -CH₂- (Aminomethyl) | ~3.8-4.0 | ~45-50 |

| -NH₂ (Amine) | Broad | - |

| -NH- (Amide) | Broad | - |

| -C=O (Amide) | - | ~168-172 |

Multinuclear NMR for Coordination Studies

While there are no specific studies found employing multinuclear NMR, such as ⁵¹V NMR, for coordination studies with this compound, this technique would be valuable for investigating the compound's interaction with metal ions. The pyridine nitrogen, the primary amine, and the amide oxygen atoms present potential coordination sites, making the compound a candidate for forming metal complexes.

2D NMR Techniques for Connectivity Elucidation

Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the structural assignment of this compound. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C atoms, which would definitively link the proton signals of the aminomethyl -CH₂- group and the acetamide -CH₃ group to their corresponding carbon signals. This provides unambiguous evidence for the connectivity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, offering direct information about the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful method for identifying the key functional groups in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of the amide, amine, and pyridine moieties.

Key expected FT-IR absorption bands include:

N–H Stretching: The amine (NH₂) and amide (N-H) groups would exhibit stretching vibrations in the region of 3200–3500 cm⁻¹. Primary amines typically show two bands in this region. pressbooks.publibretexts.org

C=O Stretching (Amide I): A strong, sharp absorption band characteristic of the carbonyl group in the amide is expected around 1650–1690 cm⁻¹. nih.gov This is one of the most easily identifiable peaks in the spectrum. pressbooks.pub

N–H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1550–1640 cm⁻¹. nih.gov

C–N Stretching: The stretching vibrations for the C-N bonds of the amine and amide would be found in the 1000–1350 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1400–1600 cm⁻¹ range. vscht.cz

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) are found just below 3000 cm⁻¹. pressbooks.publibretexts.org

Interactive Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine & Amide | N-H Stretch | 3200 - 3500 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Amide | C=O Stretch (Amide I) | 1650 - 1690 |

| Amide | N-H Bend (Amide II) | 1550 - 1640 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

Raman Spectroscopy Applications

No specific Raman spectroscopy studies for this compound were identified. However, Raman spectroscopy could serve as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be useful for analyzing the C-C and C=C vibrations within the pyridine ring, providing additional structural information.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific UV-Vis spectroscopic data published in peer-reviewed literature for this compound. Such a study would typically involve dissolving the compound in various solvents to observe the π → π* and n → π* electronic transitions characteristic of the pyridine and acetamide chromophores. The analysis would report the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values. For related but different pyridine compounds, absorption bands are often observed in the 250 to 390 nm region. researchgate.net

Fluorescence Spectroscopy

The fluorescent properties of this compound have not been characterized in available research. A fluorescence spectroscopy study would determine if the molecule emits light after being excited by UV or visible light, providing data on its excitation and emission wavelengths and quantum yield. While some substituted aminopyridine compounds are known to be fluorescent mdpi.combeilstein-journals.org, this specific property is contingent on the exact molecular structure and has not been experimentally verified for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Detailed mass spectrometry analysis and fragmentation patterns for this compound are not available in the scientific literature. A typical mass spectrum would confirm the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern, often studied using techniques like GC-MS or LC-MS/MS, would provide crucial information for structural elucidation by showing how the molecule breaks apart. nih.govnih.gov For similar structures, fragmentation often involves cleavage of bonds adjacent to amine and amide groups. nih.govresearchgate.net

Thermal Analysis Techniques

Differential Thermogravimetric Analysis (DTA) and Thermogravimetric Analysis (TGA)

There are no published TGA or DTA studies for this compound. Thermogravimetric analysis would provide information on the compound's thermal stability by measuring its mass change as a function of temperature. This analysis identifies decomposition temperatures and can indicate the presence of solvated molecules.

Differential Scanning Calorimetry (DSC)

No DSC data for this compound has been reported. A DSC analysis would reveal information about phase transitions, such as melting point, glass transitions, and crystallization events, by measuring the heat flow to or from the sample as a function of temperature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

No published DFT studies on N-(2-(Aminomethyl)pyridin-3-yl)acetamide were found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate the molecule's ground state electronic energy, electron density distribution, and optimized geometric parameters such as bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Analysis and Global Reactivity Descriptors

Without DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are unknown. Consequently, the HOMO-LUMO energy gap, which is indicative of the molecule's chemical reactivity and kinetic stability, cannot be determined. Other global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which are derived from HOMO and LUMO energies, also remain uncalculated.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound has not been reported. This analysis would provide insights into the delocalization of electron density between filled and unfilled orbitals, charge transfer interactions within the molecule, and the nature of the bonding and lone pair interactions.

Conformational Analysis and Molecular Dynamics Simulations

Stable Conformations and Energy Minima

There is no available research on the conformational analysis of this compound. A comprehensive study would identify the various stable conformers of the molecule and their relative energy minima by systematically rotating the single bonds.

Dynamic Behavior in Solution or Solid State

Molecular dynamics simulations, which would provide information on the dynamic behavior of this compound in different environments (e.g., in solution or in the solid state) over time, have not been published. These simulations would help in understanding the molecule's flexibility, intermolecular interactions, and solvent effects.

Intermolecular Interactions

A thorough understanding of intermolecular interactions is crucial for predicting the macroscopic properties of a compound, such as its melting point, boiling point, and solubility. For this compound, such studies are not currently available.

Due to the presence of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the pyridine (B92270) nitrogen, the carbonyl oxygen, and the amino nitrogen), this compound has the potential to form extensive hydrogen bonding networks. Computational studies would typically identify the most stable hydrogen bonding motifs, both in the solid state and in solution. This would involve calculating the geometries and energies of various possible hydrogen-bonded dimers and larger clusters.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Role |

| Aminomethyl | N-H | Donor |

| Acetamide (B32628) | N-H | Donor |

| Pyridine | N | Acceptor |

| Acetamide | C=O | Acceptor |

| Aminomethyl | N | Acceptor |

This table is generated based on the chemical structure and represents potential interactions that have not been computationally verified for this specific molecule.

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. Computational analysis would involve the calculation of the potential energy surface for different orientations of two or more molecules to determine the preferred stacking arrangements (e.g., face-to-face, parallel-displaced, or T-shaped) and the strength of these interactions. Other non-covalent forces, such as van der Waals and dipole-dipole interactions, would also be quantified to build a complete picture of the intermolecular forces at play.

The conformation and electronic properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents on the molecular structure. For this compound, such studies would investigate how the relative energies of different conformers change in solvents of varying polarity. This would be particularly important for understanding its behavior in biological systems or as a reactant in solution-phase chemistry. No such studies have been published for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic transitions of a molecule. For this compound, there is no published experimental or predicted spectroscopic data.

Typically, the following spectroscopic properties would be calculated:

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for the structural confirmation of synthesized this compound. The correlation between theoretical and experimental spectra for a range of pyridine derivatives has been shown to be a powerful tool in structural elucidation. whiterose.ac.uk

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. This information helps in the assignment of the absorption bands in an experimental IR spectrum, providing insights into the functional groups present and the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. Such calculations would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*) for this compound.

Table 2: Commonly Predicted Spectroscopic Data (Data Not Available for this compound)

| Spectroscopic Technique | Predicted Parameters |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) |

| ¹³C NMR | Chemical Shifts (ppm) |

| IR | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | Excitation Energies (nm), Oscillator Strengths |

This table illustrates the types of data that would be generated from computational studies; however, no such data has been found in the literature for the specified compound.

Applications in Chemical Science

Applications as Synthetic Intermediates

Building Blocks for Complex Organic Molecules

No specific examples of N-(2-(Aminomethyl)pyridin-3-yl)acetamide being used as a building block for the synthesis of complex organic molecules have been reported in the available literature.

Precursors for Heterocyclic Systems

There is no documented evidence of this compound serving as a precursor for the synthesis of other heterocyclic systems.

Catalysis

Use as Ligands in Organometallic Catalysis

The potential for this compound to act as a ligand in organometallic catalysis has not been explored in published research. While structurally similar compounds containing pyridine (B92270) and amine functionalities are known to form complexes with various metals, no such complexes involving this specific compound have been characterized or studied for their catalytic activity.

Role in Specific Catalytic Transformations (e.g., cycloisomerization)

There are no reports of this compound being involved in or facilitating specific catalytic transformations such as cycloisomerization.

Materials Science Applications

No applications of this compound in the field of materials science, such as in the development of polymers or other advanced materials, have been described in the scientific literature.

Development of Novel Functional Materials

A thorough review of scientific databases and chemical literature indicates a lack of published research on the utilization of this compound in the creation of novel functional materials. The potential for this compound to act as a monomer in polymerization, a precursor for metal-organic frameworks (MOFs), or a component in self-assembling systems has not been explored. Consequently, there is no data available on the properties or performance of any materials derived from this specific molecule.

Exploration of Properties such as Conductivity or Fluorescence

There is currently no scientific literature that reports on the experimental or theoretical investigation of the conductive or fluorescent properties of this compound. Studies on related aminopyridine and acetamide (B32628) derivatives have sometimes shown interesting photophysical or electronic properties. For instance, some aminopyridine derivatives have been investigated as potential fluorescent probes. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Advanced Analytical Reagents

Complexing Agents in Chemical Analysis (Non-Biological Matrices)

The structure of this compound, featuring a pyridine ring, an aminomethyl group, and an acetamide group, suggests potential for metal ion coordination. The nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atom of the acetamide group, could act as donor sites for complex formation. However, no studies have been published that investigate its efficacy as a complexing agent for the detection or separation of metal ions in non-biological samples. Research in this area would be necessary to determine its binding affinities, selectivity, and suitability for analytical applications such as chelation titration, solvent extraction, or ion-selective electrodes.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Future research could focus on:

Convergent Synthesis: Designing synthetic strategies where the pyridine (B92270) core, the aminomethyl side chain, and the acetamide (B32628) group are assembled in fewer steps. This could involve the development of novel multicomponent reactions.

Catalytic C-H Activation: Exploring the use of transition metal catalysis to directly functionalize the pyridine ring, potentially simplifying the introduction of the aminomethyl group.

Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve safety, and enable scalable production of the target compound. This approach can offer precise control over temperature, pressure, and reaction time, leading to higher yields and purity.

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Convergent Synthesis | Fewer steps, higher overall yield, reduced waste | Development of novel multicomponent reactions |

| Catalytic C-H Activation | Increased atom economy, regioselectivity | Catalyst design and optimization |

| Flow Chemistry | Improved safety, scalability, process control | Reactor design and optimization of reaction parameters |

Exploration of New Reactivity Pathways

The chemical structure of "N-(2-(Aminomethyl)pyridin-3-yl)acetamide" offers multiple sites for further chemical modification, opening up avenues for the creation of diverse derivatives with unique properties.

Future studies should investigate:

Pyridine Ring Functionalization: The pyridine ring is susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. Research into selective halogenation, nitration, or sulfonation could provide valuable intermediates for further elaboration.

N-H Bond Reactivity: The primary amine and the amide N-H bonds are potential sites for alkylation, acylation, and arylation reactions. These modifications could be used to modulate the compound's electronic and steric properties.

Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands for metal ions. The synthesis and characterization of metal complexes of "this compound" could lead to new catalysts or materials with interesting magnetic or optical properties.

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Advanced computational modeling will be instrumental in guiding future experimental work on "this compound".

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how they are influenced by the surrounding environment. This is crucial for understanding its interactions with other molecules.

Reactivity Prediction: Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the most likely sites for chemical reactions and to calculate reaction barriers. nih.gov This can help in the design of new synthetic routes and in understanding reaction mechanisms.

Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques to predict the properties of novel derivatives. This can accelerate the discovery of compounds with desired characteristics.

Emerging Non-Biological Applications

While much of the research on similar pyridine derivatives has focused on their biological activity, the unique structural features of "this compound" suggest potential for a range of non-biological applications.

Future research could explore its use in:

Materials Science: As a building block for the synthesis of novel polymers or coordination polymers. The presence of multiple hydrogen bond donors and acceptors could lead to materials with interesting self-assembly properties.

Catalysis: As a ligand for transition metal catalysts. The bidentate coordination potential of the aminomethyl and pyridine nitrogen atoms could be exploited to create catalysts for a variety of organic transformations.

Corrosion Inhibition: Pyridine derivatives are known to be effective corrosion inhibitors for various metals. The potential of "this compound" in this application warrants investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.